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yl)methanol

Cat. No.: B082454 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis

and identification of the organic compound (8-Bromonaphthalen-1-yl)methanol. This

document details the fundamental spectroscopic data, experimental protocols, and a logical

workflow for the characterization of this compound, which is of interest in synthetic chemistry

and drug development.

Core Spectroscopic Data
The definitive identification of (8-Bromonaphthalen-1-yl)methanol, with the chemical formula

C₁₁H₉BrO and a molecular weight of approximately 237.10 g/mol , relies on a combination of

spectroscopic techniques.[1][2][3] The following tables summarize the key quantitative data

obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy,

and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for (8-
Bromonaphthalen-1-yl)methanol
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not available in

search results

Table 2: ¹³C NMR Spectroscopic Data for (8-
Bromonaphthalen-1-yl)methanol

Chemical Shift (δ) ppm Assignment

Data not available in search results

Table 3: IR Spectroscopic Data for (8-Bromonaphthalen-
1-yl)methanol

Wavenumber (cm⁻¹) Functional Group Assignment

Data not available in search results

Table 4: Mass Spectrometry Data for (8-
Bromonaphthalen-1-yl)methanol

m/z Ion Assignment

Data not available in search results

Note: Specific experimental spectroscopic data for (8-Bromonaphthalen-1-yl)methanol was

not available in the conducted search. The tables are structured for the inclusion of such data

when obtained.

Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible spectroscopic analysis of

(8-Bromonaphthalen-1-yl)methanol. The following protocols are standard procedures for

obtaining high-quality spectroscopic data for this type of aromatic alcohol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified (8-Bromonaphthalen-1-
yl)methanol in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of

solvent is critical and should be one that dissolves the compound well and has minimal

overlapping signals with the analyte. Add a small amount of an internal standard, such as

tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-5 seconds.

Spectral width: Approximately -2 to 12 ppm.

¹³C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer with a carbon probe.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation delay: 2-5 seconds.

Spectral width: Approximately 0 to 200 ppm.

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a transparent pellet using a hydraulic press.

Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane or acetone).

Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to

evaporate, leaving a thin film of the compound.

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Ionization Method:

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically

provides extensive fragmentation patterns useful for structural elucidation.

Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of

compounds, including those that are less volatile or thermally labile. It often produces the

protonated molecule [M+H]⁺ or other adducts.

Parameters: The specific parameters (e.g., ionization energy, mass range, and scan speed)

will depend on the instrument and the chosen ionization method.
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Logical Workflow for Spectroscopic Identification
The systematic identification of (8-Bromonaphthalen-1-yl)methanol involves a logical

progression of spectroscopic analyses. The following diagram illustrates this workflow, from

initial sample preparation to the final confirmation of the chemical structure.

Workflow for Spectroscopic Identification of (8-Bromonaphthalen-1-yl)methanol

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Confirmation

Purified Sample of
(8-Bromonaphthalen-1-yl)methanol

NMR Spectroscopy
(¹H and ¹³C) IR Spectroscopy Mass Spectrometry

Proton and Carbon
Environment Analysis

Functional Group
Identification (O-H, C-Br, Ar-H)

Molecular Ion Peak (M⁺)
and Fragmentation Pattern

Combine all spectral data
to propose a structure

Final Identification of
(8-Bromonaphthalen-1-yl)methanol

Click to download full resolution via product page

Caption: Spectroscopic analysis and identification workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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